4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid
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Overview
Description
4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid is a complex organic compound featuring a thiophene ring, a morpholine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Coupling of the Thiophene and Morpholine Rings: The final step involves coupling the thiophene and morpholine rings through carbonylation reactions, often using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the thiophene and morpholine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(5-methylthiophene-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-2-3-9(17-7)10(13)12-4-5-16-6-8(12)11(14)15/h2-3,8H,4-6H2,1H3,(H,14,15) |
InChI Key |
AEDANMDREVYYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCOCC2C(=O)O |
Origin of Product |
United States |
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